![molecular formula C10H14IN B3001042 2-Iodo-5-tertbutylaniline CAS No. 1160573-98-7](/img/structure/B3001042.png)
2-Iodo-5-tertbutylaniline
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Description
2-Iodo-5-tertbutylaniline, also known as 2-Iodo-5-tertbutylaniline hydrochloride, is an organic compound that belongs to the class of anilines. This compound has various applications in scientific research, particularly in the field of medicinal chemistry, where it is used as a building block for the synthesis of different bioactive molecules.
Scientific Research Applications
1. Protein Structure Determination
2-Iodo-5-tertbutylaniline, through derivatives like p-iodo-L-phenylalanine, has been used in the study of protein structures. This involves incorporating the compound into proteins, which aids in crystal structure determination using X-ray sources. The presence of the iodine atom in the compound facilitates single-wavelength anomalous dispersion experiments, improving the efficiency of structural studies of proteins (Xie et al., 2004).
2. Tumor Imaging and Characterization
Radioiodinated analogs of 2-Iodo-5-tertbutylaniline have been employed in tumor imaging. These compounds, including 3-(123)I-Iodo-L-alpha-methyltyrosine, have shown effectiveness in increasing tumor uptake and image contrast, making them valuable in the diagnosis and monitoring of tumors (Lahoutte et al., 2002).
3. Synthesis of Radiolabeled Amino Acids
The compound plays a role in synthesizing radiolabeled amino acids for oncological applications. An example is the development of radioiodinated 4-iodophenylalanine, which is utilized in targeting breast cancer cells (Vaidyanathan et al., 2011).
4. Genetic Encoding for Crystallography
It is also used in genetic encoding processes to facilitate protein crystallography. For instance, 3-iodo-L-tyrosine, a derivative, is incorporated into proteins for single-wavelength anomalous dispersion phasing in protein crystallography (Sakamoto et al., 2009).
5. Exploration of DNA Replication and Damage
Research has been conducted using halogenated derivatives like 5-iodo-2'-deoxyuridine to study DNA replication profiles and the effects of UV irradiation on DNA damage (Bianco et al., 2012).
properties
IUPAC Name |
5-tert-butyl-2-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVVOLYRVNAMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-tertbutylaniline |
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